molecular formula C18H13BrN2O3 B13144355 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline CAS No. 88051-12-1

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline

Cat. No.: B13144355
CAS No.: 88051-12-1
M. Wt: 385.2 g/mol
InChI Key: HAFVEXHBIZFPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline is a complex organic compound that belongs to the furoquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom, a dimethoxyphenyl group, and a furoquinoxaline core

Preparation Methods

The synthesis of 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, brominating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline can be compared with other furoquinoxaline derivatives, such as dibenzo[f,h]furo[2,3-b]quinoxaline and furo[2’,3’:5,6]pyrazino[2,3-f][1,10]phenanthroline These compounds share similar core structures but differ in their substituents, which can significantly impact their electronic and optical properties

Properties

CAS No.

88051-12-1

Molecular Formula

C18H13BrN2O3

Molecular Weight

385.2 g/mol

IUPAC Name

3-bromo-2-(3,4-dimethoxyphenyl)furo[3,2-b]quinoxaline

InChI

InChI=1S/C18H13BrN2O3/c1-22-13-8-7-10(9-14(13)23-2)17-15(19)16-18(24-17)21-12-6-4-3-5-11(12)20-16/h3-9H,1-2H3

InChI Key

HAFVEXHBIZFPRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.